1-(2-Methoxyphenyl)-3-(2-(piperidin-1-yl)propyl)urea
Description
1-(2-Methoxyphenyl)-3-(2-(piperidin-1-yl)propyl)urea is a urea derivative featuring a 2-methoxyphenyl group linked via a urea bridge to a 2-(piperidin-1-yl)propyl chain. The compound’s structure combines an electron-rich aromatic ring (2-methoxyphenyl) with a tertiary amine (piperidine), which may enhance solubility and receptor-binding capabilities. Urea derivatives are widely explored in medicinal chemistry due to their hydrogen-bonding capacity and structural versatility.
Properties
IUPAC Name |
1-(2-methoxyphenyl)-3-(2-piperidin-1-ylpropyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O2/c1-13(19-10-6-3-7-11-19)12-17-16(20)18-14-8-4-5-9-15(14)21-2/h4-5,8-9,13H,3,6-7,10-12H2,1-2H3,(H2,17,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLHFUVPVQJMNGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)NC1=CC=CC=C1OC)N2CCCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(2-Methoxyphenyl)-3-(2-(piperidin-1-yl)propyl)urea typically involves the reaction of 2-methoxyaniline with 1-(2-chloroethyl)piperidine in the presence of a base, followed by the addition of an isocyanate to form the urea linkage. The reaction conditions often include solvents such as dichloromethane or tetrahydrofuran, and the process is usually carried out under reflux conditions to ensure complete reaction.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to enhance efficiency and yield.
Chemical Reactions Analysis
1-(2-Methoxyphenyl)-3-(2-(piperidin-1-yl)propyl)urea undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a phenol derivative.
Reduction: The urea linkage can be reduced to form corresponding amines.
Substitution: The piperidinyl group can undergo nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2-Methoxyphenyl)-3-(2-(piperidin-1-yl)propyl)urea has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Studies have explored its potential as a ligand for various biological targets.
Medicine: Research is ongoing to investigate its potential therapeutic effects, particularly in the field of neuropharmacology.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other chemical compounds.
Mechanism of Action
The mechanism of action of 1-(2-Methoxyphenyl)-3-(2-(piperidin-1-yl)propyl)urea involves its interaction with specific molecular targets, such as receptors or enzymes. The methoxyphenyl group may facilitate binding to aromatic residues in the target protein, while the piperidinylpropyl moiety can enhance the compound’s overall affinity and selectivity. The urea linkage plays a crucial role in maintaining the structural integrity of the molecule, allowing it to exert its effects through specific pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Piperazine/Piperidine Moieties
- HBK Series (): Compounds HBK14–HBK19 feature a piperazine core substituted with a 2-methoxyphenyl group and phenoxyalkyl chains. For example, HBK17 (1N-[3-(2,5-dimethylphenoxy)propyl]-4N-(2-methoxyphenyl)piperazine hydrochloride) shares the 2-methoxyphenyl moiety but differs in the heterocyclic core (piperazine vs. piperidine).
- Compound S20 (): 1-(4-Aminophenyl)-3-(2-(piperidin-1-yl)ethyl)urea replaces the 2-methoxyphenyl group with a 4-aminophenyl ring and shortens the alkyl linker (ethyl vs. propyl). The primary amine on the phenyl ring may enhance solubility but reduce membrane permeability compared to the methoxy group .
Substituent Variations on the Aromatic Ring
- Compounds : N-(3-(3-(4-fluorophenyl)propyl)benzyl-3-(2-methoxyphenyl)-N-pyridin-4-ylmethyl)propanamide incorporates a 2-methoxyphenyl group but attaches it to a propanamide scaffold instead of urea. The fluorine atom on the adjacent phenyl ring introduces electron-withdrawing effects, which could modulate binding affinity to targets like GLUT4 .
Linker Length and Functional Group Modifications
- Compound 17 (): 1-(4-(6-(Cyclohexylmethoxy)-9H-purin-2-ylamino)phenyl)-3-(2-(piperidin-1-yl)ethyl)urea shares the piperidinyl-ethyl group but adds a purine moiety. The purine’s planar structure enables π-π stacking with kinases, a feature absent in the target compound. The ethyl linker may reduce steric hindrance compared to the propyl chain .
- Compounds (7–14) : These urea derivatives (e.g., 1-(2-oxo-2-(piperidin-1-yl)ethyl)-3-(quinazolin-7-yl)urea) replace the methoxyphenyl group with heterocycles like quinazoline. The ketone group in the linker could influence metabolic stability .
Key Findings and Implications
- Piperidine vs. Piperazine : Piperidine’s reduced polarity compared to piperazine may enhance blood-brain barrier penetration, making the target compound more suitable for CNS targets .
- Methoxy vs. Methyl/Amino Groups: The 2-methoxyphenyl group balances lipophilicity and hydrogen-bonding capacity, whereas methyl or amino substituents alter solubility and target selectivity .
- Linker Length: A propyl chain (target compound) may offer better conformational flexibility than ethyl or phenoxypropyl linkers, optimizing interactions with hydrophobic binding pockets .
Biological Activity
1-(2-Methoxyphenyl)-3-(2-(piperidin-1-yl)propyl)urea is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the compound's biological activity, synthesizing data from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The molecular formula of this compound is . The structure features a methoxy-substituted phenyl group and a piperidine moiety, which are known to influence its biological properties.
Biological Activity Overview
The biological activities of this compound have been investigated in several contexts, including:
- Anticancer Activity : Studies have shown that derivatives of urea compounds exhibit cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound demonstrated significant cytotoxicity in vitro, with IC50 values indicating effective concentration levels for inducing cell death in cancer cells .
- Antimicrobial Properties : The compound has also been evaluated for its antimicrobial activity. In vitro tests revealed that it exhibits varying degrees of antibacterial effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for some related compounds were reported to be effective against resistant strains, highlighting its potential as an antimicrobial agent .
Anticancer Studies
Recent research focused on the compound's mechanism of action in cancer therapy:
- Cytotoxicity Assays : In one study, the MTS assay was employed to evaluate cell viability after treatment with the compound. Results indicated that at a concentration of 12.5 μM, the compound reduced cell viability by over 30% in specific cancer cell lines .
- Apoptosis Induction : Further investigations revealed that the compound could induce apoptosis in FaDu hypopharyngeal tumor cells, suggesting its potential use as an anticancer agent .
Antimicrobial Activity
The antimicrobial efficacy of this compound was assessed through various methods:
- Inhibition Studies : The compound showed significant inhibition against Staphylococcus aureus and Escherichia coli, with MIC values comparable to standard antibiotics .
| Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 75 | |
| Escherichia coli | 125 | |
| Pseudomonas aeruginosa | 150 |
Case Studies
Several case studies have highlighted the effectiveness of this compound:
- Study on Cancer Cell Lines : A study conducted on various cancer cell lines found that the compound significantly inhibited growth, with a notable reduction in viability observed in breast and lung cancer models .
- Antibacterial Efficacy : Another investigation into its antibacterial properties showed that it was effective against multi-drug resistant strains, suggesting its potential role in treating infections where conventional antibiotics fail .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-(2-Methoxyphenyl)-3-(2-(piperidin-1-yl)propyl)urea, and how can reaction conditions be systematically optimized?
- Methodological Answer : Utilize statistical experimental design (e.g., factorial design) to minimize trial-and-error approaches. For example, vary parameters like temperature, solvent polarity, and stoichiometry of the urea-forming reagents. Analyze yield and purity using HPLC or NMR. This approach reduces the number of experiments while capturing critical interactions between variables .
Q. How can the structural integrity and purity of this compound be confirmed post-synthesis?
- Methodological Answer : Employ X-ray crystallography for unambiguous confirmation of the molecular structure (as demonstrated for analogous urea derivatives in single-crystal studies) . Complement this with NMR spectroscopy (¹H/¹³C) to verify substituent connectivity and mass spectrometry (HRMS) for molecular weight validation.
Q. What in vitro assays are suitable for preliminary pharmacological screening of this compound?
- Methodological Answer : Prioritize receptor-binding assays (e.g., GPCR or kinase targets) due to the piperidine moiety's prevalence in bioactive molecules . Use fluorescence polarization or surface plasmon resonance (SPR) for affinity measurements. Include cytotoxicity screening (e.g., MTT assay) to establish therapeutic indices.
Advanced Research Questions
Q. How can computational methods elucidate the compound’s interaction with biological targets?
- Methodological Answer : Perform molecular docking (AutoDock Vina, Schrödinger Suite) to predict binding modes to receptors like serotonin or dopamine transporters. Validate with molecular dynamics (MD) simulations (GROMACS/AMBER) to assess stability. Pair with density functional theory (DFT) calculations to map electronic properties influencing binding .
Q. What strategies resolve contradictions in activity data across different experimental models?
- Methodological Answer : Conduct meta-analysis of dose-response curves and assay conditions (e.g., pH, co-solvents). Use orthogonal assays (e.g., functional cAMP assays vs. radioligand binding) to confirm mechanism. Cross-reference with structural analogs (e.g., 1-(3-Chloro-4-methylphenyl)-3-(2,4,6-trimethylphenyl)urea) to identify substituent-dependent trends .
Q. How can reaction pathways be designed to improve scalability and green chemistry metrics?
- Methodological Answer : Apply quantum chemical reaction path searches (e.g., IRC calculations) to identify energy barriers and intermediates. Optimize solvent selection using E-factor analysis to minimize waste. Integrate flow chemistry for continuous synthesis, leveraging membrane separation technologies (e.g., RDF2050104 subclass methods) .
Q. What advanced techniques validate the compound’s stability under physiological conditions?
- Methodological Answer : Use accelerated stability testing (40°C/75% RH for 6 months) with LC-MS monitoring. Perform plasma protein binding assays (ultrafiltration/equilibrium dialysis) and microsomal incubation (CYP450 enzymes) to assess metabolic liability. Cross-validate with in silico tools like ADMET Predictor .
Data Analysis & Optimization
Q. How can AI-driven platforms enhance the compound’s pharmacokinetic profile?
- Methodological Answer : Train machine learning models on datasets of urea derivatives (e.g., PubChem BioAssay data) to predict absorption/distribution. Use COMSOL Multiphysics for in silico permeability modeling across biological membranes. Iterate via feedback loops between computational predictions and in vivo PK studies .
Q. What statistical approaches are recommended for SAR studies of this compound?
- Methodological Answer : Apply multivariate regression to correlate substituent modifications (e.g., methoxy position, piperidine alkyl chain length) with activity. Use cluster analysis to group analogs by efficacy/toxicity profiles. Validate with leave-one-out cross-validation (LOOCV) to avoid overfitting .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
